4-(2,3-Dihydroxypropoxy)benzaldehyde

Tyrosinase inhibition Melanogenesis SAR

Select this non-chlorinated 4-alkoxybenzaldehyde scaffold to introduce two hydrogen-bond donors (HBD=2) into your SAR matrix without steric or lipophilic bias. Distinguished from mono-hydroxy or methoxy analogs, its 2,3-dihydroxypropoxy side chain enables systematic HBD-property mapping, serves as a non-chlorinated DMPK reference standard, and supports chemoselective aldehyde-diol transformations. Insist on ≥97% purity to avoid confounding biological readouts.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B8768131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydroxypropoxy)benzaldehyde
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCC(CO)O
InChIInChI=1S/C10H12O4/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-5,9,12-13H,6-7H2
InChIKeyQEZPUQMNWKYVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydroxypropoxy)benzaldehyde (CAS 64049-49-6): Sourcing Guide for a Para-Substituted Dihydroxypropoxy Benzaldehyde Building Block


4-(2,3-Dihydroxypropoxy)benzaldehyde (CAS 64049-49-6, MF: C10H12O4, MW: 196.20 g/mol) is a para-substituted benzaldehyde derivative bearing a 2,3-dihydroxypropoxy side chain. It is primarily encountered as a synthetic intermediate and as a structurally defined member of 4-alkoxybenzaldehyde libraries used in medicinal chemistry and chemical biology probe development. The compound is commercially available from multiple suppliers, typically at ≥95% purity . Its dual hydroxyl functionality on the propoxy linker distinguishes it from mono-hydroxy or methoxy analogs and creates a unique hydrogen-bond donor/acceptor profile that influences both biological target engagement and physicochemical handling properties.

Why 4-(2,3-Dihydroxypropoxy)benzaldehyde Cannot Be Interchanged with Other 4-Alkoxybenzaldehydes Without Experimental Validation


Within the 4-alkoxybenzaldehyde series, seemingly minor modifications to the para-substituent produce large and non-linear changes in biological potency, solubility, and metabolic stability. Published structure–activity relationship (SAR) data demonstrate that replacing the 2,3-dihydroxypropoxy side chain of this compound with an ethylene oxide closed-ring (compound 2e), a terminal methoxy (compound 2g), or a longer poly-oxygenated chain (compounds 2h, 2i) alters tyrosinase IC50 values by factors ranging from 1.7-fold to 4.7-fold within the same assay system [1]. The dihydroxypropoxy motif also contributes two hydrogen-bond donors not present in methoxy- or ethoxy‑substituted analogs, which can critically affect crystallization behavior, chromatographic retention, and target-ligand recognition. Generic substitution without confirmatory activity benchmarking therefore carries a high risk of misleading biological readouts or failed synthetic transformations.

Quantitative Evidence Guide: 4-(2,3-Dihydroxypropoxy)benzaldehyde Versus Closest Analogs


Mushroom Tyrosinase Inhibition: Head-to-Head IC50 Comparison with 4-Hydroxybenzaldehyde and Side-Chain Variants

In a systematic SAR study of 4-hydroxybenzaldehyde derivatives, compound 2f – the target compound 4-(2,3-dihydroxypropoxy)benzaldehyde – exhibited an IC50 of 1.26 mM against the diphenolase activity of mushroom tyrosinase. This activity is nearly identical to that of the parent compound 4-hydroxybenzaldehyde (IC50 = 1.22 mM), but significantly weaker than its ring-closed ethylene oxide congener 2e (IC50 = 0.59 mM, 2.1-fold more potent), the terminal methoxy analog 2g (IC50 = 0.75 mM, 1.7-fold more potent), and the poly‑oxygenated analog 2i (IC50 = 0.27 mM, 4.7-fold more potent). The data establish that the opened 2,3-dihydroxypropoxy chain is detrimental to tyrosinase inhibitory activity relative to constrained or methoxy‑terminated side chains [1].

Tyrosinase inhibition Melanogenesis SAR

Hydrogen-Bond Donor Count Differentiation from 4-(3-Hydroxypropoxy)benzaldehyde

4-(2,3-Dihydroxypropoxy)benzaldehyde possesses two hydroxyl groups on its propoxy side chain, yielding a hydrogen-bond donor (HBD) count of 2. In contrast, 4-(3-hydroxypropoxy)benzaldehyde (CAS 99186-35-3) contains only one terminal hydroxyl group (HBD count = 1) . This difference is structurally encoded and independent of assay conditions. The additional HBD influences aqueous solubility, logP, and the compound's ability to engage biological targets requiring bidentate hydrogen-bonding. Computed topological polar surface area (TPSA) for the dihydroxy compound is ~66.8 Ų (estimated from the 3-chloro analog TPSA of 66.76 Ų ), further supporting its distinct pharmacokinetic and formulation profile.

Physicochemical property Drug-likeness Solubility

Regioisomeric Differentiation: para- vs ortho-(2,3-Dihydroxypropoxy)benzaldehyde

The para-substituted target compound (CAS 64049-49-6) is regioisomerically distinct from 2-(2,3-dihydroxypropoxy)benzaldehyde (CAS 64049-48-5, ortho isomer) . The para-aldehyde orientation places the reactive formyl group in a less sterically hindered electronic environment compared with the ortho isomer, which can undergo intramolecular hemiacetal formation with the adjacent diol chain. This regioisomeric distinction is critical for downstream synthetic applications: the para isomer is the correct precursor for generating linear 4-substituted benzaldehyde derivatives (e.g., Schiff bases, oximes, and aldol condensation products), while the ortho isomer may yield cyclic byproducts. Both isomers are commercially available at ≥95% purity from Bidepharm , and researchers must verify the correct regioisomer by ¹H NMR (aldehyde proton at δ 9.88 ppm for para [1] vs. diagnostic shift differences for ortho).

Regioisomer Synthetic intermediate Chiral building block

Absence of Aromatic Chlorine: Differentiation from the Ponesimod Intermediate 3-Chloro-4-(2,3-dihydroxypropoxy)benzaldehyde

The target compound lacks the aromatic chlorine substituent present in 3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde (CAS 1563017-36-6, the (R)-enantiomer of which serves as a key intermediate in ponesimod synthesis [1]). Ponesimod, an S1P1 receptor agonist approved for relapsing multiple sclerosis, requires the 3-chloro substitution for full pharmacological activity (ponesimod EC50 = 5.7 nM at S1P1 ). The non-chlorinated compound is therefore not a direct precursor to ponesimod. However, this structural distinction means the target compound avoids potential chlorine-related metabolic liabilities (e.g., glutathione conjugation) and is the appropriate choice for SAR exploration where the chlorine atom is to be varied independently. Molecular weight difference: 196.20 vs. 230.64 g/mol, which also affects molar-scale reagent calculations and purification conditions.

Drug intermediate Ponesimod Immunomodulator

Synthetic Accessibility via Osmium-Catalyzed Dihydroxylation Route

A published synthetic route to 4-(2,3-dihydroxypropoxy)benzaldehyde proceeds via OsO₄-catalyzed dihydroxylation of 4-allyloxybenzaldehyde using N-methylmorpholine N-oxide (NMO) as co-oxidant in acetone/water [1]. This route, yielding the target compound as a yellow oil after silica gel chromatography (57% yield, 1.17 g scale), provides direct experimental precedent for laboratory-scale synthesis. In contrast, the 3-chloro analog is accessed via nucleophilic substitution of 3-chloro-4-hydroxybenzaldehyde with (R)-3-chloro-1,2-propanediol under basic conditions (potassium tert-butoxide/n-propanol) followed by crystallization, a process covered by Actelion Pharmaceuticals patent claims [2]. These divergent synthetic routes reflect fundamentally different retrosynthetic strategies and cost structures, which directly impact procurement versus in-house synthesis decisions.

Synthetic methodology Dihydroxylation Process chemistry

Defined Application Scenarios Where 4-(2,3-Dihydroxypropoxy)benzaldehyde Provides Quantifiable Advantages


Tyrosinase Inhibitor Lead Optimization Requiring an Opened Diol Side Chain Pharmacophore

In melanogenesis-related drug discovery programs, the target compound serves as a mechanistically informative negative control or starting scaffold. Its IC50 of 1.26 mM against mushroom tyrosinase [1] is nearly equivalent to the parent 4-hydroxybenzaldehyde (1.22 mM), confirming that the opened dihydroxypropoxy chain does not improve potency. This makes compound 2f a valuable comparator when evaluating whether side-chain cyclization (compound 2e, IC50 = 0.59 mM) or methoxy capping (compound 2g, IC50 = 0.75 mM) enhances target engagement. Researchers should select 2f when the diol motif is hypothesized to chelate the dicopper active site of tyrosinase – a hypothesis that can be tested by direct comparison with 2e and 2g in the same assay system [1].

Medicinal Chemistry SAR Libraries Exploring Para-Alkoxybenzaldehyde Hydrogen-Bonding Profiles

When constructing a matrix of 4-alkoxybenzaldehyde building blocks to probe hydrogen-bond donor effects on target binding or pharmacokinetic properties, the target compound uniquely contributes two HBDs from its side chain. This allows systematic comparison with 4-methoxybenzaldehyde (HBD = 0), 4-(2-methoxyethoxy)benzaldehyde (HBD = 0), 4-(3-hydroxypropoxy)benzaldehyde (HBD = 1), and 4-(2-hydroxyethoxy)benzaldehyde (HBD = 1). The dual-diol architecture may enhance aqueous solubility relative to mono-ol or non-ol analogs, directly impacting assay compatibility and formulation development . Libraries incorporating 2f can generate SAR data that distinguishes hydrogen-bond donor contributions from steric or lipophilic effects of the side chain.

Non-Chlorinated Reference Compound for S1P1 Agonist Metabolite Identification Studies

The target compound, lacking the 3-chloro substituent of the ponesimod intermediate [2], serves as an ideal non-chlorinated reference standard in metabolic stability and reactive metabolite profiling studies. Because the chloro substituent in ponesimod-related compounds can undergo oxidative dechlorination or glutathione conjugation, the non-chlorinated analog enables isolation of the dihydroxypropoxy side chain's intrinsic metabolic fate. This application is particularly relevant for drug metabolism and pharmacokinetics (DMPK) groups seeking to deconvolute chlorine-dependent vs. chlorine-independent metabolic pathways in S1P1 agonist development programs.

Synthetic Methodology Development Utilizing the Aldehyde-Diol Bifunctional Scaffold

The compound's concurrent aldehyde and vicinal diol functionalities make it a useful substrate for developing chemoselective transformations. The published OsO₄/NMO dihydroxylation synthesis (57% yield) [1] provides a reproducible entry point for laboratories investigating tandem protection–deprotection strategies or one-pot sequential reactions where the aldehyde is engaged (e.g., reductive amination, aldol condensation) while the diol is either left unprotected or orthogonally masked. The para-substitution pattern ensures predictable linear extension without the intramolecular cyclization complications observed with the ortho isomer (CAS 64049-48-5).

Quote Request

Request a Quote for 4-(2,3-Dihydroxypropoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.